4-Bromobenzo[c][1,2,5]oxadiazole
Description
BenchChem offers high-quality 4-Bromobenzo[c][1,2,5]oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromobenzo[c][1,2,5]oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,1,3-benzoxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQKWDMHOOXMRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35036-93-2 | |
| Record name | 4-bromo-2,1,3-benzoxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Bromobenzo[c]oxadiazole
An In-depth Technical Guide to the Synthesis of 4-Bromobenzo[c][1][2][3]oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-Bromobenzo[c][1]oxadiazole, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. The document elucidates the primary synthetic strategies, with a detailed focus on the oxidative cyclization of ortho-nitroaniline precursors. This guide is designed to equip researchers and drug development professionals with the necessary theoretical and practical knowledge for the successful laboratory-scale synthesis of this important molecule. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss the essential characterization and safety considerations.
Introduction: The Significance of the Benzoxadiazole Core
The benzo[c][1]oxadiazole, also known as benzofurazan, is a bicyclic heterocyclic system that has garnered significant attention in the field of drug discovery. Its derivatives are known to exhibit a wide array of biological activities, including but not limited to, anticancer, antimicrobial, and enzyme inhibitory properties. The electron-withdrawing nature of the oxadiazole ring imparts unique electronic properties to the molecule, making it a valuable building block in the design of novel therapeutic agents and functional materials. The introduction of a bromine atom at the 4-position provides a versatile handle for further synthetic modifications through various cross-coupling reactions, allowing for the exploration of a broader chemical space.
Strategic Approach to Synthesis: The Oxidative Cyclization of o-Nitroanilines
The most prevalent and reliable method for the synthesis of benzofurazans and their N-oxides (benzofuroxans) is the oxidative cyclization of ortho-substituted nitroanilines.[2] This approach is favored for its efficiency and the ready availability of the starting materials. The core transformation involves the formation of a new N-O bond to close the five-membered oxadiazole ring.
Mechanistic Rationale: The o-Nitrophenylnitrene Intermediate
The generally accepted mechanism for the base-promoted cyclization of N-halo-2-nitroanilines involves the formation of a highly reactive singlet ortho-nitrophenylnitrene intermediate.[3][4] This intermediate rapidly cyclizes to yield the corresponding benzofuroxan (benzofurazan 1-oxide). The benzofuroxan can then be deoxygenated to the benzofurazan.
The key steps of the proposed mechanism are:
-
Deprotonation: A strong base abstracts the proton from the amino group of the N-halo-2-nitroaniline, forming an anion.
-
Chloride Elimination: The anion expels a chloride ion to generate the singlet o-nitrophenylnitrene.
-
Cyclization: The nitrene intermediate undergoes a rapid intramolecular cyclization to form the benzofuroxan ring system.
Experimental Protocol: Synthesis of 4-Bromobenzo[c][1][2][3]oxadiazole
This section provides a detailed, step-by-step procedure for the synthesis of 4-Bromobenzo[c][1]oxadiazole, adapted from established methodologies for the synthesis of related benzofuroxan derivatives.[5] The primary starting material for this synthesis is 3-Bromo-2-nitroaniline.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 3-Bromo-2-nitroaniline | C₆H₅BrN₂O₂ | 217.02 | ≥98% | Commercially Available |
| Sodium Hypochlorite | NaOCl | 74.44 | 10-15% aqueous solution | Commercially Available |
| Sodium Hydroxide | NaOH | 40.00 | ≥97% | Commercially Available |
| Ethanol | C₂H₅OH | 46.07 | 95% or absolute | Commercially Available |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Commercially Available |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Commercially Available | |
| Silica Gel | SiO₂ | 60.08 | 60 Å, 230-400 mesh | Commercially Available |
| Hexane | C₆H₁₄ | 86.18 | ACS grade | Commercially Available |
| Dichloromethane | CH₂Cl₂ | 84.93 | ACS grade | Commercially Available |
Step-by-Step Procedure
Step 1: Oxidative Cyclization
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Bromo-2-nitroaniline (e.g., 5.0 g, 23.0 mmol) in ethanol (100 mL).
-
To this solution, add a 2 M aqueous solution of sodium hydroxide (50 mL).
-
Cool the mixture to 0-5 °C in an ice bath.
-
While stirring vigorously, add a 10-15% aqueous solution of sodium hypochlorite (e.g., 50 mL) dropwise over a period of 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
Step 2: Work-up and Extraction
-
Once the reaction is complete, pour the mixture into a separatory funnel containing 200 mL of cold water.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash them with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Step 3: Purification
-
The crude product, which is likely the N-oxide (4-Bromobenzofuroxan), can be purified by column chromatography on silica gel. A gradient elution with hexane and dichloromethane is typically effective.
-
To obtain 4-Bromobenzo[c]oxadiazole (the deoxygenated form), the intermediate N-oxide can be heated in a high-boiling solvent such as xylene or treated with a reducing agent like triphenylphosphine.[5]
Visualization of the Synthetic Pathway
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. Recent progress in synthesis and application of furoxan - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00189J [pubs.rsc.org]
- 3. connectsci.au [connectsci.au]
- 4. connectsci.au [connectsci.au]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
An In-depth Technical Guide to 4-Bromobenzo[c]oxadiazole: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-Bromobenzo[c][1][2][3]oxadiazole: Synthesis, Properties, and Applications
For Immediate Release
This technical guide provides a comprehensive overview of 4-Bromobenzo[c][1][2][3]oxadiazole, also known as 4-bromo-2,1,3-benzoxadiazole. This valuable heterocyclic compound serves as a critical building block for researchers, scientists, and professionals in drug development and materials science. This document details its chemical and physical properties, provides a detailed synthesis protocol, explores its reactivity, and discusses its current and potential applications, grounded in authoritative scientific sources.
Core Compound Identification
Chemical Structure:
Figure 1: Chemical structure of 4-Bromobenzo[c][1][2][3]oxadiazole.
Key Identifiers and Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 35036-93-2 | [1] |
| Molecular Formula | C₆H₃BrN₂O | [1] |
| Molecular Weight | 199.01 g/mol | [1] |
| Synonyms | 4-bromo-2,1,3-benzoxadiazole | [1] |
| Appearance | Solid | [1] |
| Melting Point | 107 °C | [1] |
| Boiling Point | 255.8 ± 32.0 °C at 760 mmHg | [1] |
| Purity | Typically ≥97% | [1] |
Synthesis and Purification
The synthesis of 4-Bromobenzo[c][1][2][3]oxadiazole can be achieved through the direct bromination of 2,1,3-benzoxadiazole. A similar procedure has been reported for the synthesis of the dibrominated analogue, 4,7-Dibromo-2,1,3-benzoxadiazole, which provides a basis for the selective synthesis of the mono-bromo derivative.[4] The following protocol outlines a proposed method for the synthesis of 4-Bromobenzo[c][1][2][3]oxadiazole.
Reaction Scheme:
Figure 2: Synthetic pathway to 4-Bromobenzo[c][1][2][3]oxadiazole.
Detailed Experimental Protocol:
Materials:
-
2,1,3-Benzoxadiazole
-
Hydrobromic acid (48% aqueous solution)
-
Bromine
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, dissolve 2,1,3-benzoxadiazole in 48% hydrobromic acid.
-
Heat the mixture to a gentle reflux.
-
Slowly add a stoichiometric amount of bromine dropwise to the refluxing solution.
-
Continue to heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with dichloromethane.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-Bromobenzo[c][1][2][3]oxadiazole.
Self-Validating System: The purity of the synthesized compound should be verified by melting point determination and spectroscopic analysis (NMR and Mass Spectrometry). The obtained data should be consistent with the expected values for 4-Bromobenzo[c][1][2][3]oxadiazole.
Spectroscopic Characterization
While specific, publicly available spectra for 4-Bromobenzo[c][1][2][3]oxadiazole are limited, the expected spectroscopic data can be inferred from the analysis of closely related structures, such as 4-bromo-2,1,3-benzothiadiazole and other benzoxadiazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, characteristic of the three protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the oxadiazole ring and the bromine atom.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the benzoxadiazole core. The carbons attached to the nitrogen, oxygen, and bromine atoms will exhibit characteristic chemical shifts.
Mass Spectrometry (MS):
The mass spectrum of 4-Bromobenzo[c][1][2][3]oxadiazole is expected to show a characteristic isotopic pattern for a molecule containing one bromine atom, with two molecular ion peaks of nearly equal intensity at m/z values corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Chemical Reactivity and Synthetic Utility
4-Bromobenzo[c][1][2][3]oxadiazole is a versatile building block in organic synthesis, primarily due to the reactivity of the carbon-bromine bond. This allows for the introduction of various functional groups through cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reaction:
The bromine atom in 4-Bromobenzo[c][1][2][3]oxadiazole can be readily displaced by a variety of aryl and heteroaryl groups using the Suzuki-Miyaura cross-coupling reaction.[5][6] This reaction is a powerful tool for the synthesis of more complex molecules with tailored electronic and photophysical properties.
Reaction Workflow:
Figure 3: Generalized workflow for the Suzuki-Miyaura cross-coupling of 4-Bromobenzo[c][1][2][3]oxadiazole.
Causality in Experimental Choices: The choice of palladium catalyst, base, and solvent is crucial for achieving high yields and selectivity in Suzuki-Miyaura reactions. Ligands on the palladium catalyst influence its reactivity, while the base is necessary to activate the boronic acid. The solvent system is chosen to ensure the solubility of all reactants and facilitate the reaction.
Applications in Research and Development
The unique electronic properties of the benzo[c][1][2][3]oxadiazole core, characterized by its electron-withdrawing nature, make 4-Bromobenzo[c][1][2][3]oxadiazole a highly attractive building block in several advanced research areas.
Organic Electronics:
Benzoxadiazole derivatives are known to be excellent electron-acceptor units in the design of organic electronic materials.[7] By coupling 4-Bromobenzo[c][1][2][3]oxadiazole with various electron-donating moieties, researchers can synthesize donor-acceptor type molecules with tunable band gaps, making them suitable for applications in:
-
Organic Photovoltaics (OPVs): As components of the active layer in solar cells.[8]
-
Organic Light-Emitting Diodes (OLEDs): As fluorescent emitters or host materials.
-
Organic Field-Effect Transistors (OFETs): As n-type semiconductors.
Medicinal Chemistry and Drug Development:
The oxadiazole ring is a recognized pharmacophore in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[9][10] 4-Bromobenzo[c][1][2][3]oxadiazole can serve as a scaffold for the synthesis of novel drug candidates. The bromo-substituent provides a convenient handle for the introduction of various functionalities to modulate the biological activity and pharmacokinetic properties of the resulting molecules.
Safety and Handling
4-Bromobenzo[c][1][2][3]oxadiazole should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
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Frontiers in Chemistry. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. [Link]
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Polytechnic University of Hong Kong Institutional Research Archive. Recent progress of electronic materials based on 2,1,3- benzothiadiazole and its derivatives: synthesis and their application in. [Link]
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ResearchGate. Optimized synthesis of 4,7‐dibromo‐2,1,3‐benzothiadiazole (Br2BTD) from.... [Link]
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Wikipedia. Suzuki reaction. [Link]
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National Center for Biotechnology Information. Benzo[1,2-d:4,5-d′]bis([1][2][4]thiadiazole) and Its Bromo Derivatives. [Link]
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ResearchGate. 1H NMR spectrum of compound 4. [Link]
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SciSpace. 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. [Link]
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Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. [Link]
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Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
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Thieme. 4. 13C NMR Spectroscopy. [Link]
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ResearchGate. 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. [Link]
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Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
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University of California, Los Angeles. 4-bromobenzoic acid. [Link]
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Wiley Online Library. Suzuki‐Miyaura cross‐coupling reaction of 4‐bromoanisole with phenylboronic acid. [Link]
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ResearchGate. Application of Benzothiadiazole in Organic Solar Cells | Request PDF. [Link]
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Royal Society of Chemistry Publishing. Facile synthesis of annulated benzothiadiazole derivatives and their application as medium band gap acceptors in organic photovoltaic devices. [Link]
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ResearchGate. (PDF) Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. [Link]
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National Center for Biotechnology Information. DFT study of benzothiadiazole based small molecules for high efficiency organic photovoltaics. [Link]
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Biosciences Biotechnology Research Asia. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. [Link]
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National Institute of Standards and Technology. Benzaldehyde, 4-bromo-. [Link]
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Semantic Scholar. Benzo[1,2-d:4,5-d']bis([1][2][4]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. [Link]
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An In-Depth Technical Guide to the Discovery and Scientific Ascent of Benzoxadiazoles
Abstract
This technical guide charts the historical and scientific journey of 2,1,3-benzoxadiazole compounds, from their initial synthesis in the early 20th century to their current, indispensable role in medicinal chemistry, materials science, and advanced biological imaging. We will explore the foundational discovery, the evolution of synthetic strategies, the elucidation of their unique photophysical properties, and the subsequent explosion of applications that have cemented their status as a privileged heterocyclic scaffold. This guide provides field-proven experimental protocols, quantitative data summaries, and explanatory diagrams to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
The Genesis of a Versatile Heterocycle: A Historical Perspective
The story of 2,1,3-benzoxadiazole, also known historically as benzofurazan, begins in the early 20th century. The seminal work of A. G. Green and F. M. Rowe in 1912 laid the foundation for this entire class of compounds.[1] Their research, which was centered on the chemistry of o-nitroamines, culminated in the first synthesis of the benzoxadiazole N-oxide precursor, which they referred to as "oxadiazole oxides" (now commonly known as benzofurazan oxides or benzofuroxans).[1][2]
Their pioneering method involved the oxidation of o-nitroaniline using a sodium hypochlorite solution.[1][3] This discovery was a critical breakthrough, as it provided the first viable pathway to the benzoxadiazole ring system. The parent 2,1,3-benzoxadiazole was subsequently obtained through the reduction of this N-oxide intermediate. While Green and Rowe's initial focus was on the N-oxide, the deoxygenation to the core benzoxadiazole scaffold became the pivotal step for accessing the vast library of derivatives that are utilized today.[1] This initial discovery paved the way for over a century of research into the synthesis and properties of benzoxadiazole compounds, leading to a diverse array of derivatives with significant applications across numerous scientific disciplines.[1]
Foundational Experimental Protocol: The Green & Rowe Synthesis (Modern Adaptation)
The foundational synthesis can be understood as a two-step process, beginning with the formation of the N-oxide (benzofuroxan) and followed by its reduction.
Step 1: Synthesis of 2,1,3-Benzoxadiazole-1-oxide (Benzofuroxan)
-
Rationale: This step utilizes the oxidative cyclization of o-nitroaniline. The hypochlorite acts as an oxidizing agent to facilitate the intramolecular ring closure, forming the stable N-oxide intermediate.
-
Methodology:
-
Dissolve o-nitroaniline (1 eq.) in a suitable solvent such as aqueous sodium hydroxide.
-
To this stirring mixture, add a sodium hypochlorite solution (e.g., 10-15% activated chlorine) dropwise, while maintaining the temperature at or below room temperature to control the reaction rate and prevent side reactions.[3]
-
Continue stirring for several hours (e.g., 7 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[3]
-
The organic layer is then separated. The aqueous layer should be extracted multiple times with a suitable organic solvent like dichloromethane (CH₂Cl₂) to maximize product recovery.[3]
-
The combined organic layers are evaporated under reduced pressure to yield the yellow solid product, 2,1,3-benzoxadiazole-1-oxide, which is often pure enough for the next step without further purification.[3]
-
Step 2: Reduction to 2,1,3-Benzoxadiazole
-
Rationale: The N-oxide is deoxygenated using a reducing agent. Triphenylphosphine is a common and effective choice for this transformation, as it has a high affinity for oxygen, forming the stable triphenylphosphine oxide as a byproduct.
-
Methodology:
-
Place the 2,1,3-benzoxadiazole-1-oxide (1 eq.) and triphenylphosphine (approx. 1.1-1.2 eq.) in a flask with a suitable solvent, such as toluene.[3]
-
Reflux the mixture for several hours (e.g., 3 hours) to ensure complete deoxygenation.[3]
-
After cooling the reaction mixture, the solvent is evaporated to afford the crude product.[3]
-
The final product, 2,1,3-benzoxadiazole, is purified by column chromatography on silica gel using a non-polar solvent like dichloromethane to yield a pure, yellow solid.[3]
-
Caption: Logical progression from the core structure to applications. [4]
Conclusion and Future Outlook
From its genesis in the early 20th century as a derivative of o-nitroaniline, the benzoxadiazole scaffold has evolved into a cornerstone of modern chemistry. [1]Its journey from a synthetic novelty to a privileged structure in medicinal chemistry and a key component in advanced materials is a testament to its versatile and highly tunable electronic properties. The continued development of novel synthetic methodologies, coupled with a deeper understanding of its structure-activity relationships, will undoubtedly fuel further innovation. The future promises next-generation probes with enhanced brightness and photostability, as well as novel therapeutics targeting complex diseases, all built upon the remarkable foundation of the benzoxadiazole ring. [4]
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Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - Frontiers. (URL: [Link])
- Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - Semantic Scholar. (URL: )
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A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends - PMC. (URL: [Link])
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Synthesis and Characterization of Some Benzoxazole Derivatives | Request PDF. (URL: [Link])
- Synthesis, characterization, and anticancer activity of benzoxazole deriv
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Synthesis, characterization and biological evaluation of benzoxazole derivatives - JOCPR. (URL: [Link])
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Synthesis and Characterization of Some 1, 3,4 -Oxadiazole Derivatives - PMC. (URL: [Link])
- synthesis and fluorescence properties of 4,5-, 4,6- and 5,6- disubstituted benzofurazan (2. (URL: )
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PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES - chem.uaic.ro. (URL: [Link])
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Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds | Accounts of Chemical Research - ACS Publications. (URL: [Link])
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Photophysical and Electrochemical Properties of π-Extended Molecular 2,1,3-Benzothiadiazoles | Request PDF - ResearchGate. (URL: [Link])
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2,1,3-Benzoxadiazole and 2,1,3-benzothiadiazole-based fluorescent compounds: Synthesis, characterization and photophysical/electrochemical properties - ResearchGate. (URL: [Link])
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC. (URL: [Link])
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Recent progress in synthesis and application of furoxan - Kobe University. (URL: [Link])
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Discovery of Benzo[ d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1 and VISTA Pathway - PubMed. (URL: [Link])
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Methodological & Application
The Versatile Role of 4-Bromobenzo[c]oxadiazole in Modern Organic Synthesis: Application Notes and Protocols
The Versatile Role of 4-Bromobenzo[c][1][2][3]oxadiazole in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Privileged Heterocycle
4-Bromobenzo[c][1][2][3]oxadiazole, also known as 4-bromobenzofurazan, is a bicyclic heteroaromatic compound that has emerged as a significant building block in contemporary organic synthesis. Its unique electronic properties, stemming from the fusion of an electron-rich benzene ring with an electron-deficient oxadiazole moiety, render it a versatile substrate for a variety of chemical transformations. The presence of a bromine atom at the 4-position provides a reactive handle for the construction of novel molecular architectures through transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the applications of 4-bromobenzo[c][1][2][3]oxadiazole, with a focus on its utility in the synthesis of advanced materials and biologically active molecules. We will delve into detailed protocols for key reactions, offering insights into the rationale behind experimental choices and providing a framework for the development of innovative synthetic methodologies.
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
The bromine substituent on the benzoxadiazole core is ideally positioned for participation in a range of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling: A Gateway to Arylated Benzoxadiazoles
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[4] In the context of 4-bromobenzo[c][1][2][3]oxadiazole, this reaction provides a direct route to 4-arylbenzo[c][1][2][3]oxadiazoles, which are key components in many functional materials. While specific protocols for the mono-bromo benzoxadiazole are not extensively detailed in the literature, reliable procedures can be adapted from similar heterocyclic systems.[5][6]
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common choice due to its commercial availability and effectiveness.[6] The bulky, electron-rich phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.
-
Base: A base, such as K₂CO₃ or Cs₂CO₃, is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[7]
-
Solvent: A biphasic solvent system, often a mixture of an organic solvent like toluene or dioxane and an aqueous solution of the base, is frequently employed to dissolve both the organic and inorganic reaction components.[6]
Generalized Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromobenzo[c][1][2][3]oxadiazole (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add a degassed mixture of an organic solvent (e.g., toluene or 1,4-dioxane) and water (typically in a 4:1 to 10:1 ratio).
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to a temperature between 80-100 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (0.5) | Cs₂CO₃ | 1,4-Dioxane | 100 | >95 | [7] |
| 2 | 4-Bromobenzoic acid | Phenylboronic acid | Pd/C | K₂CO₃ | Ethanol/Water | RT | High | [8] |
| 3 | 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole | Various arylboronic acids | Pd(PPh₃)₄ (10) | K₂CO₃ | Toluene/Water | 80 | Good | [9] |
Note: The data in this table is for analogous aryl bromides and serves as a starting point for optimization with 4-bromobenzo[c][1][2][3]oxadiazole.
Stille Coupling: An Alternative Route to C-C Bond Formation
The Stille coupling offers another robust method for creating C-C bonds, this time between an organohalide and an organotin compound.[1] A key advantage of the Stille reaction is the stability of the organotin reagents to a wide range of reaction conditions.
Generalized Protocol for Stille Coupling:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve 4-bromobenzo[c][1][2][3]oxadiazole (1.0 equiv.) and the organostannane reagent (1.1-1.2 equiv.) in an anhydrous solvent such as toluene or DMF.
-
Catalyst Addition: Add a palladium catalyst, for instance Pd(PPh₃)₄ (2-5 mol%).
-
Reaction Execution: Heat the mixture to a temperature typically ranging from 80 to 110 °C.
-
Monitoring: Follow the reaction's progress using TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture and dilute it with an organic solvent. To remove tin byproducts, wash the organic phase with an aqueous solution of KF or filter through a pad of silica gel. Further wash with water and brine, then dry and concentrate.
-
Purification: Purify the product via column chromatography.
Table 2: Representative Conditions for Stille Coupling of Aryl Bromides
| Entry | Aryl Halide | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromobenzo[1,2-d:4,5-d']bis([1][2]thiadiazole) | Thienyltributylstannane | PdCl₂(PPh₃)₂ | Toluene | 110 | 75 | [1] |
| 2 | Aryl Bromide | Aryl Stannane | PdCl₂(PPh₃)₂ (2) | Toluene | 100 | 85 | [1] |
Note: This data is for an analogous heterocyclic system and serves as a guide for reaction optimization.
Sonogashira Coupling: Introducing Alkynyl Moieties for Advanced Materials
The Sonogashira coupling is an indispensable tool for the formation of a C-C bond between an aryl halide and a terminal alkyne, leading to the synthesis of arylethynes.[10] This reaction is particularly valuable for creating extended π-conjugated systems found in fluorescent probes and organic electronic materials.[2][4]
Causality Behind Experimental Choices:
-
Dual Catalysis: The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[10]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne, forming the reactive copper acetylide.[2]
-
Solvent: Anhydrous, deoxygenated solvents like THF, toluene, or DMF are typically used to prevent side reactions and catalyst deactivation.[2]
Application in the Synthesis of Fluorescent Probes
The benzoxadiazole core is a well-known fluorophore, and its derivatives are extensively used as fluorescent labels and probes in biological and materials science. The Sonogashira coupling of bromo-substituted benzoxadiazoles is a key strategy for synthesizing novel fluorescent dyes with tunable photophysical properties. By introducing different arylacetylene moieties, the absorption and emission wavelengths, as well as the quantum yields, can be precisely controlled. A detailed protocol for a similar system, the Sonogashira coupling of 4,7-dibromo-2,1,3-benzoxadiazole, provides an excellent template for the functionalization of the mono-bromo analogue.[2]
Detailed Protocol: Sonogashira Coupling for Fluorescent Dye Synthesis (Adapted)
This protocol is adapted from the synthesis of bis(alkynyl)benzoxadiazole derivatives and can be modified for the mono-alkynylation of 4-bromobenzo[c][1][2][3]oxadiazole.[2]
-
Materials:
-
Procedure:
-
To a dry, three-necked round-bottom flask under an inert atmosphere, add 4-bromobenzo[c][1][2][3]oxadiazole, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous solvent and triethylamine via syringe.
-
Heat the mixture to a temperature between 50-80 °C.
-
Slowly add a solution of the terminal alkyne in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction at the elevated temperature and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-alkynylbenzo[c][1][2][3]oxadiazole.
-
Table 3: Example of Sonogashira Coupling for Benzoxadiazole-based Fluorophore Synthesis
| Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4,7-Dibromo-2,1,3-benzoxadiazole | Aryl acetylene | Pd(PPh₃)₂Cl₂ (4.4) | CuI (23.5) | Et₃N | THF | Reflux | 71-82 | [2] |
Note: This data is for the di-bromo analogue and illustrates the typical conditions and high yields achievable for this transformation.
Experimental Workflow Visualization
Conclusion and Future Outlook
4-Bromobenzo[c][1][2][3]oxadiazole is a highly valuable and versatile building block in organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura, Stille, and Sonogashira couplings, provides efficient access to a wide array of functionalized benzoxadiazole derivatives. These products are of significant interest in the development of fluorescent probes, organic light-emitting diodes, and other advanced materials. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers in academia and industry, facilitating the exploration of new chemical space and the creation of novel molecules with tailored properties. As the demand for sophisticated organic materials and pharmaceuticals continues to grow, the importance of key intermediates like 4-bromobenzo[c][1][2][3]oxadiazole is set to increase, promising exciting future developments in the field.
References
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Application Notes and Protocols: The Role of 4-Bromobenzo[c]oxadiazole Derivatives in Modern Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The search for novel therapeutic and diagnostic agents is a cornerstone of medicinal chemistry. Within the vast landscape of heterocyclic chemistry, the benzo[c]oxadiazole scaffold, also known as 2,1,3-benzoxadiazole or benzofurazan , has emerged as a privileged structure. This guide focuses specifically on 4-bromobenzo[c]oxadiazole derivatives, highlighting their pivotal role as versatile building blocks. The inherent electron-deficient nature of the benzofurazan ring system, combined with the synthetically tractable 4-bromo substituent, provides a powerful platform for developing a new generation of molecules. This document provides an in-depth exploration of their applications as advanced fluorescent probes, potent anticancer agents, and potential neurotherapeutics, complete with detailed experimental protocols for their synthesis and evaluation.
Part 1: The 4-Bromobenzo[c]oxadiazole Scaffold: A Privileged Structure
1.1. Introduction to the Benzofurazan Core
Heterocyclic compounds form the structural basis of a significant portion of pharmaceuticals. The benzofurazan ring system is an aromatic bicyclic heterocycle characterized by a benzene ring fused to a furazan (oxadiazole) ring. Its unique electronic properties and rigid, planar structure make it an attractive scaffold for interacting with biological targets. The 4-bromo derivative places a reactive handle on the benzene portion of the molecule, opening a gateway to extensive chemical diversification.
1.2. Physicochemical Properties and Synthetic Utility
The defining feature of the benzofurazan core is its strong electron-withdrawing character. This property is central to its primary applications:
-
Fluorophore Development: When paired with an electron-donating group, the benzofurazan moiety acts as a powerful electron acceptor, creating a system capable of intramolecular charge transfer (ICT), which is the basis for its strong and often environment-sensitive fluorescence.[1][2]
-
Bio-isosteric Replacement: The oxadiazole ring can serve as a bio-isostere for amide or ester groups, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[3]
The true synthetic power of this scaffold lies in the 4-bromo substituent . This bromine atom is not merely a structural component; it is a versatile functional handle for constructing complex molecules. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[4] This allows for the precise and controlled introduction of diverse aryl, alkynyl, or amino groups, enabling the generation of large chemical libraries for structure-activity relationship (SAR) studies.
Caption: The Donor-π-Acceptor (D-π-A) principle for fluorescence.
These probes are instrumental in visualizing cellular processes, quantifying neurotransmitters, and developing diagnostic assays. [5]For instance, NBD-based probes have been designed to selectively detect mercury ions and to function as probes for sigma receptors, which are important targets in cancer and neurology. [6][7]
2.2. Anticancer Drug Discovery
The benzofurazan scaffold is a promising platform for the development of novel anticancer agents. Its derivatives have demonstrated selective cytotoxicity against tumor cells. [8][9][10]The planar structure allows for potential intercalation with DNA, while its electronic properties can be tuned to inhibit key enzymes in cancer signaling pathways.
Mechanisms of Action:
-
Selective Cytotoxicity: Studies have shown that benzofurazan derivatives can induce a selective antiproliferative effect, reducing the viability of melanoma cells more significantly than normal fibroblast cells. [8][9]* Induction of Apoptosis: The rigid, aromatic structure can be functionalized to interact with enzyme active sites or allosteric pockets, leading to cell cycle arrest and apoptosis.
-
ROS Generation: The electron-deficient nature of the ring can facilitate redox cycling under certain biological conditions, leading to the generation of reactive oxygen species (ROS) that are toxic to cancer cells.
| Compound Class | Cancer Cell Line | Observed Effect | Reference |
| NBDH-SBA-15 | B16 Melanoma | IC50 = 120.12 µg/mL; selective cytotoxicity | [9] |
| NBD-PD-SBA-15 | B16 Melanoma | Higher antitumor effect than NBDH-SBA-15 | [9] |
| Benzofuran Derivatives | Leukemia (K562, MOLT-4) | Significant cytotoxic activity and selectivity | [11] |
Table 1: Examples of Benzofuran/Benzoxadiazole Derivatives with Anticancer Activity. Note: Benzofuran is a related scaffold often explored for similar activities.
2.3. Potential in Neurodegenerative Diseases
While much of the research on oxadiazoles in neurodegenerative diseases has focused on the 1,3,4- and 1,2,4-isomers, the fundamental principles are applicable to the benzofurazan core. [12]Key targets in diseases like Alzheimer's include cholinesterase enzymes (AChE and BuChE) and the aggregation of amyloid-beta (Aβ) peptides. [13][14][15]The ability to use the 4-bromo position to append various pharmacophores makes this scaffold a promising starting point for designing multi-target-directed ligands (MTDLs) that can simultaneously address several pathological factors in complex diseases. [16] Potential Therapeutic Strategies:
-
Enzyme Inhibition: Design of derivatives that can fit into the active sites of AChE, BuChE, or monoamine oxidase (MAO).
-
Aβ Aggregation Inhibition: Creation of planar molecules that can interfere with the β-sheet formation of amyloid peptides.
-
Neuroinflammation Modulation: Development of compounds that can attenuate the release of inflammatory cytokines in the brain. [13]
Part 3: Experimental Protocols
3.1. Protocol: Synthesis of a 4-Aryl-benzo[c]oxadiazole via Suzuki Coupling
This protocol details a representative palladium-catalyzed Suzuki coupling reaction, demonstrating the use of 4-bromobenzo[c]oxadiazole as a key building block.
Objective: To synthesize 4-(4-methoxyphenyl)benzo[c]oxadiazole.
Materials:
-
4-Bromobenzo[c]oxadiazole (1 equiv.)
-
4-Methoxyphenylboronic acid (1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv.)
-
Potassium carbonate (K₂CO₃), anhydrous (3 equiv.)
-
1,4-Dioxane (anhydrous)
-
Toluene (anhydrous)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Reaction Setup (Inert Atmosphere): To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzo[c]oxadiazole, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Causality: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical for achieving a high yield.
-
-
Solvent Addition and Degassing: Add a 3:1 mixture of dioxane and water. Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles.
-
Causality: Degassing removes dissolved oxygen from the solvent, further protecting the catalyst. The water is essential for the transmetalation step in the Suzuki catalytic cycle.
-
-
Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (2x) and then with brine (1x).
-
Causality: The aqueous washes remove the inorganic base (K₂CO₃) and boronic acid byproducts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Workflow for the synthesis and purification of a target compound.
3.2. Protocol: Evaluation of a Fluorescent Probe's Response
This protocol describes how to measure the change in fluorescence intensity of a benzofurazan-based probe upon binding to a target analyte.
Objective: To determine the fluorescence enhancement of a probe in the presence of a specific analyte (e.g., a thiol like glutathione).
Materials:
-
Stock solution of the fluorescent probe (1 mM in DMSO).
-
Stock solution of the analyte (e.g., Glutathione, 10 mM in buffer).
-
Reaction buffer (e.g., 10 mM HEPES, pH 7.4).
-
96-well black microplate (for fluorescence).
-
Spectrofluorometer.
Procedure:
-
Determine Optimal Wavelengths: Dilute the probe stock solution in the reaction buffer to a final concentration of 10 µM. Scan for the optimal excitation (λex) and emission (λem) wavelengths.
-
Prepare Serial Dilutions: Prepare a series of analyte solutions in the reaction buffer by serial dilution from the stock.
-
Assay Setup: In the wells of the 96-well plate, add the reaction buffer. Add the probe to each well to a final, constant concentration (e.g., 10 µM).
-
Causality: Keeping the probe concentration constant is essential to ensure that changes in fluorescence are due solely to the varying concentration of the analyte.
-
-
Analyte Titration: Add increasing volumes of the serially diluted analyte solutions to the wells. Include a "blank" well containing only the probe in buffer.
-
Incubation: Incubate the plate at a constant temperature (e.g., 37 °C) for a set period (e.g., 30 minutes) to allow the reaction or binding to reach equilibrium.
-
Causality: The incubation step is critical for ensuring the reaction is complete, leading to reproducible measurements. Reaction kinetics should be determined in preliminary experiments. [17]6. Fluorescence Measurement: Place the microplate in the spectrofluorometer. Set the instrument to the predetermined λex and λem. Record the fluorescence intensity for each well.
-
-
Data Analysis: Subtract the fluorescence of the blank from all readings. Plot the fluorescence intensity (at λem) as a function of the analyte concentration. This plot can be used to determine parameters like the limit of detection (LOD) and the dissociation or binding constant.
Part 4: Conclusion and Future Outlook
4-Bromobenzo[c]oxadiazole and its derivatives represent a class of high-value chemical tools. Their utility is firmly established in the realm of fluorescence-based analytics and bioimaging, driven by the predictable and tunable photophysical properties of the benzofurazan core. [1]Furthermore, emerging evidence of their selective antiproliferative effects highlights a significant potential in oncology. [8][10] The future of this scaffold in medicinal chemistry is bright. The development of multi-targeted derivatives, capable of simultaneously acting as a diagnostic imaging agent and a therapeutic (a "theranostic"), is a particularly exciting frontier. As synthetic methodologies become more advanced, the ability to precisely decorate the 4-bromobenzo[c]oxadiazole core will undoubtedly lead to the discovery of novel and potent agents for treating complex human diseases.
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Ghiuș, C., et al. (2022). Novel Antitumor Agents Based on Fluorescent Benzofurazan Derivatives and Mesoporous Silica. PubMed. Available from: [Link]
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Ghiuș, C., et al. (2022). Novel Antitumor Agents Based on Fluorescent Benzofurazan Derivatives and Mesoporous Silica. MDPI. Available from: [Link]
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Faheem, M., et al. (2024). Pharmacological investigation of oxadiazole derivatives in Alzheimer's disease: Modulation of oxidative stress, neuroinflammation, and iNOS signaling. Iranian Journal of Basic Medical Sciences. Available from: [Link]
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Ghiuș, C., et al. (2022). Novel Antitumor Agents Based on Fluorescent Benzofurazan Derivatives and Mesoporous Silica. ResearchGate. Available from: [Link]
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Ullah, Z., et al. (2023). Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches. PubMed. Available from: [Link]
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ResearchGate. (n.d.). Benzimidazole, Benzothiazole, and Oxadiazole derivatives as Amyloid-beta inhibitors. Available from: [Link]
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Zhang, Y., et al. (2023). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available from: [Link]
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Krzywik, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. Available from: [Link]
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Sahoo, B., et al. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry. Available from: [Link]
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Ullah, Z., et al. (2023). Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches. ResearchGate. Available from: [Link]
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Quinto, M., et al. (2007). 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis. PubMed. Available from: [Link]
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Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. Available from: [Link]
-
Al-Lawati, H. J., et al. (2021). Utilization of 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) as a fluorogenic reagent for the development of a spectrofluorometric assay. Journal of Analytical Science and Technology. Available from: [Link]
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Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. PMC. Available from: [Link]
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Fershtat, L. L., et al. (2020). Synthesis and reactivity of 4-nitro-3-(tetrazol-5-Yl) furazan with N- and O-nucleophiles. Chemistry of Heterocyclic Compounds. Available from: [Link]
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de Oliveira, H. P., et al. (2024). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. Available from: [Link]
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Abate, C., et al. (2013). 4-Nitro-2,1,3-benzoxadiazole derivatives as potential fluorescent sigma receptor probes. RSC Publishing. Available from: [Link]
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Wang, K., et al. (2017). A new 4-Amino-7-Nitro-2,1,3-Benzoxadiazole (ANBD)-Based Fluorescent Probe for the Detection of Hg2+. PubMed. Available from: [Link]
-
Singh, A., et al. (2024). Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. Research Journal of Pharmacy and Technology. Available from: [Link]
-
Kumar, K. A., et al. (2012). Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. ResearchGate. Available from: [Link]
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Application Note: 4-Bromobenzo[c]oxadiazole for Live-Cell Imaging of Cellular Thiols
Application Note: 4-Bromobenzo[c][1][2][3]oxadiazole for Live-Cell Imaging of Cellular Thiols
Introduction: The Role of Fluorescent Probes in Unraveling Cellular Dynamics
Fluorescent probes are indispensable tools in modern biological research, enabling the visualization and quantification of specific molecules and events within the complex environment of a living cell.[1][2][3] Their high sensitivity, minimal invasiveness, and spatiotemporal resolution have revolutionized our understanding of cellular processes.[3][4] Among the vast array of biological targets, cellular thiols—such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy)—are of paramount importance. These molecules are critical for maintaining cellular redox homeostasis, participating in detoxification, and regulating signal transduction pathways.[4] Aberrant thiol levels are implicated in numerous pathological conditions, including cancer, neurodegenerative diseases, and cardiovascular disease, making their detection a key diagnostic and research objective.[3][4]
This document provides a detailed guide to the application of 4-Bromobenzo[c][5][6][7]oxadiazole (also known as 4-bromo-2,1,3-benzoxadiazole), a fluorogenic probe designed for the detection of cellular thiols. The benzoxadiazole (or benzofurazan) scaffold is a well-established fluorophore in the design of responsive probes.[6][8] This application note will detail the probe's mechanism of action, photophysical properties, and provide comprehensive, field-tested protocols for its use in live-cell imaging.
Principle of Detection: A Thiol-Activated "Turn-On" Mechanism
The utility of 4-Bromobenzo[c]oxadiazole as a thiol probe lies in a specific and robust chemical reaction known as nucleophilic aromatic substitution (SNAr). The core benzoxadiazole structure is highly electron-deficient, which makes the carbon atom attached to the bromine atom susceptible to attack by nucleophiles.
Mechanism of Action:
-
Initial State (Non-Fluorescent): In its native state, 4-Bromobenzo[c]oxadiazole is essentially non-fluorescent or exhibits very weak fluorescence. The bromine atom acts as a quenching group.
-
Reaction with Thiols: Cellular thiols (R-SH), being potent nucleophiles, readily attack the probe. This results in the displacement of the bromide ion and the formation of a stable thioether bond.
-
Final State (Highly Fluorescent): The resulting thiol adduct is a highly fluorescent molecule. This "turn-on" response, where a significant increase in fluorescence intensity is observed only in the presence of the target analyte, provides a high signal-to-background ratio, which is ideal for cellular imaging.[5]
This reaction is highly selective for thiols over other biological nucleophiles like amines under physiological conditions, ensuring specific detection.[9]
-
Cell Preparation: Seed cells on a suitable imaging dish (e.g., 35 mm glass-bottom dish) at a density that will result in 60-80% confluency on the day of the experiment. Allow cells to adhere and grow for at least 24 hours.
-
Prepare Staining Solution: Pre-warm live-cell imaging medium to 37°C. Just before use, dilute the 10 mM probe stock solution to a final working concentration of 5-10 µM .
-
Expert Tip: The optimal concentration should be determined empirically. Start with 5 µM. Higher concentrations can lead to cytotoxicity or artifactual staining.
-
-
Probe Loading: Aspirate the culture medium from the cells. Add the probe-containing imaging medium to the cells.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes . The optimal time may vary between cell types.
-
Washing: To reduce background fluorescence from non-reacted probe, aspirate the staining solution and wash the cells twice with pre-warmed PBS or fresh imaging medium. [5]6. Imaging: Add fresh, pre-warmed imaging medium to the cells. Place the dish on the stage of a fluorescence microscope equipped with a suitable environmental chamber (37°C, 5% CO₂).
-
Image Acquisition: Excite the sample and collect the emission using a standard FITC/GFP filter set. [5]Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity.
Protocol 3: Validation with Thiol Depletion (Control Experiment)
Trustworthiness: This control is essential to validate that the observed fluorescence signal is directly attributable to cellular thiols. N-ethylmaleimide (NEM) is an alkylating agent that irreversibly binds to and depletes free thiols. [5]
-
Prepare Cells: Culture two parallel sets of cells as described in Protocol 2, Step 1.
-
Induce Thiol Depletion: For the treatment group, incubate cells with 1 mM NEM in culture medium for 30 minutes at 37°C. For the control group, incubate with vehicle (medium only).
-
Wash: Wash both sets of cells twice with PBS to remove the NEM or vehicle.
-
Probe Staining: Proceed with staining both the NEM-treated and control cells using the probe as described in Protocol 2, Steps 2-7.
-
Analysis: Compare the fluorescence intensity between the control and NEM-treated groups. A significant reduction in fluorescence in the NEM-treated cells confirms the probe's specificity for thiols.
Data Interpretation and Troubleshooting
-
Interpretation: The fluorescence intensity directly correlates with the concentration of accessible cellular thiols. Qualitative analysis can reveal the subcellular distribution of thiols, while quantitative analysis can measure changes in thiol levels in response to stimuli.
-
Phototoxicity: Benzoxadiazole probes are generally photostable, but always use the lowest laser power and exposure times necessary to obtain a good signal-to-noise ratio.
-
Cell Health: Monitor cell morphology throughout the experiment. If signs of stress (e.g., rounding, detachment) appear, consider lowering the probe concentration or incubation time.
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No / Weak Signal | - Insufficient probe concentration or incubation time.- Low cellular thiol levels.- Incorrect filter set. | - Increase probe concentration (up to 20 µM) or incubation time (up to 90 min).- Verify cell health.- Confirm filter set matches probe's Ex/Em spectra. |
| High Background | - Incomplete washing.- Probe concentration is too high.- Autofluorescence from medium or cells. | - Increase the number and duration of wash steps.- Lower the probe working concentration.- Use phenol red-free imaging medium and acquire an unstained control image. |
| Cell Toxicity | - Probe concentration is too high.- Prolonged incubation or imaging time. | - Reduce probe concentration and/or incubation time.- Minimize exposure to excitation light. |
Conclusion
4-Bromobenzo[c]o[5][6][7]xadiazole is a powerful and reliable fluorogenic probe for the detection and imaging of cellular thiols in living cells. Its robust "turn-on" mechanism provides a high-contrast signal, and its straightforward protocol makes it accessible for a wide range of applications in redox biology, drug discovery, and toxicology. By following the detailed protocols and validation steps outlined in this guide, researchers can confidently generate accurate and reproducible data on the dynamics of cellular thiols.
References
- BenchChem. (n.d.). 6-Methyl-2,3-diphenyl-1-benzofuran and its Analogs as Fluorescent Probes in Cellular Imaging.
-
Frontiers in Chemistry. (2020, May 12). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Retrieved from [Link]
-
ResearchGate. (2020, May 12). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). Synthesis of fluorescent probes.
-
PubMed. (2006, June 15). Suppression of thiol exchange reaction in the determination of reduced-form thiols by high-performance liquid chromatography with fluorescence detection after derivatization with fluorogenic benzofurazan reagent, 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate and 4-aminosulfonyl-7-fluoro-2,1,3-benzoxadiazole. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Fluorescent Probes for Biological Imaging. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Retrieved from [Link]
-
MDPI. (2022, May 12). 4-Bromobenzo[1,2-d:4,5-d′]bis(t[5][6][10]hiadiazole). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Evaluation of benzofurazan derivatives as fluorogenic reagents for thiols and amines using high-performance liquid chromatography. Retrieved from [Link]
-
Frontiers in Chemistry. (2021, November 12). A Novel CalixC[11]rown-Based 1,3,4-Oxadiazole as a Fluorescent Chemosensor for Copper(II) Ion Detection. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2024, September 10). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent. Retrieved from [Link]
-
Semantic Scholar. (2022, May 13). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. Retrieved from [Link]
-
SciTechnol. (2024, September 19). Imaging Cellular Biochemistry: Techniques and Applications. Retrieved from [Link]
-
Frontiers. (n.d.). Fluorescent Probe Technologies for Imaging Biospecies. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Fluorescent probes for imaging bioactive species in subcellular organelles. Retrieved from [Link]
Sources
- 1. Fluorescent Probes for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scitechnol.com [scitechnol.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Fluorescent probes for imaging bioactive species in subcellular organelles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 7. Suppression of thiol exchange reaction in the determination of reduced-form thiols by high-performance liquid chromatography with fluorescence detection after derivatization with fluorogenic benzofurazan reagent, 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate and 4-aminosulfonyl-7-fluoro-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of benzofurazan derivatives as fluorogenic reagents for thiols and amines using high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 4-Bromobenzo[c]oxadiazole
Introduction: Unlocking Novel Chemistries with 4-Arylbenzo[c]oxadiazoles
The benzo[c]oxadiazole (also known as benzofurazan) scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique photophysical properties. The synthesis of 4-arylbenzo[c]oxadiazole derivatives via the Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile strategy for the construction of novel molecular architectures. This palladium-catalyzed carbon-carbon bond formation reaction is renowned for its mild conditions, high functional group tolerance, and the vast commercial availability of boronic acid coupling partners.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing Suzuki-Miyaura coupling reactions with 4-Bromobenzo[c]oxadiazole. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and offer insights into reaction optimization and troubleshooting.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-Bromobenzo[c]oxadiazole to form a Pd(II) intermediate.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired 4-arylbenzo[c]oxadiazole product and regenerating the active Pd(0) catalyst.[2][3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Protocol for Suzuki-Miyaura Coupling of 4-Bromobenzo[c]oxadiazole
This protocol provides a robust starting point for the synthesis of 4-arylbenzo[c]oxadiazoles. Optimization may be necessary for specific substrates and desired scales.
Materials and Reagents
-
4-Bromobenzo[c]oxadiazole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and workup materials (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)
Experimental Procedure
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-Bromobenzo[c]oxadiazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane or toluene) and deionized water (typically in a 4:1 to 10:1 ratio). The final concentration of the limiting reagent should be between 0.1 and 0.5 M.
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C) under the inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the same organic solvent (e.g., 2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-arylbenzo[c]oxadiazole.
-
Optimization and Key Considerations
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of the reaction parameters. The following table provides a starting point for optimization.
| Parameter | Recommended Starting Conditions & Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ (1-3 mol%) : A versatile and commonly used catalyst. Pd(dppf)Cl₂ (1-3 mol%) : Often effective for challenging couplings and heteroaromatic substrates. |
| Base | K₂CO₃ or Na₂CO₃ (2.0 equiv) : Common and effective inorganic bases. Cs₂CO₃ (2.0 equiv) : A stronger base, often used for less reactive substrates. K₃PO₄ (2.0 equiv) : A non-nucleophilic base suitable for substrates with base-sensitive functional groups. |
| Solvent | 1,4-Dioxane/Water (4:1) : A widely used solvent system that promotes the dissolution of both organic and inorganic reagents. Toluene/Water (10:1) : Another effective biphasic system, particularly at higher temperatures. |
| Temperature | 80-110 °C : A typical temperature range for Suzuki couplings. Higher temperatures may be required for less reactive aryl bromides or boronic acids. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature | - Use a fresh batch of catalyst.- Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃).- Increase the reaction temperature. |
| Formation of Homocoupled Byproducts | - Presence of oxygen- Decomposition of the boronic acid | - Ensure the reaction is performed under a strictly inert atmosphere.- Use a slight excess of the boronic acid (1.2-1.5 equiv). |
| Decomposition of Starting Material | - High reaction temperature- Prolonged reaction time | - Lower the reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 4-arylbenzo[c]oxadiazoles. The protocol and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this powerful transformation in their synthetic endeavors. Careful optimization of the catalyst, base, and solvent system will be key to achieving high yields and purity for a wide range of substrates.
References
-
Hkiri, S., Touil, S., Samarat, A., & Sémeril, D. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus. Chimie, 25, 1-13. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
Nowicka, E., Wleklińska, M., Wolek, B., Werlos, M., Komander, M., & Dembinski, R. (2020). Efficient Synthesis of Novel 1,3,4-Oxadiazoles Bearing a 4-N,N-Dimethylaminoquinazoline Scaffold via Palladium-Catalyzed Suzuki Cross-Coupling Reactions. Molecules, 25(21), 5150. [Link]
-
Rosiak, A. (2015). Suzuki Cross Coupling of 4-Bromobenzyl-(1H)-tetrazole. reposiTUm. [Link]
-
Shaaban, M. R., Al-Majid, A. M., El-Agrody, A. M., & Asiri, A. M. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4930. [Link]
-
Szymański, P., Rȩkorajski, M., & Kudelko, A. (2015). Synthesis, spectral characteristics and electrochemistry of symmetrically-substituted hybrids derived from 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole under Suzuki cross-coupling reaction. ARKIVOC, 2015(5), 287-302. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
Sources
Synthesis of Novel Inhibitors Using a 4-Bromobenzo[c]oxadiazole Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of the Benzo[c]oxadiazole Scaffold in Inhibitor Design
The benzo[c]oxadiazole, or benzofurazan, scaffold is a privileged heterocyclic system in medicinal chemistry, particularly in the design of kinase inhibitors and other targeted therapeutics.[1][2] Its utility stems from a unique combination of physicochemical properties. The fused ring system is a bioisostere of larger aromatic systems like naphthalene, offering a compact and rigid framework for the precise positioning of pharmacophoric elements.
Crucially, the benzo[c]oxadiazole moiety is a potent electron-withdrawing group. This electronic characteristic can be exploited to modulate the pKa of adjacent functionalities, influencing their interaction with biological targets. For instance, in the context of kinase inhibitors, the scaffold can participate in hydrogen bonding and other non-covalent interactions within the ATP-binding pocket. The introduction of a bromine atom at the 4-position provides a versatile synthetic handle for the construction of a diverse library of candidate inhibitors through modern cross-coupling methodologies. This document provides a comprehensive guide to the synthesis and derivatization of 4-Bromobenzo[c]oxadiazole for the development of novel inhibitors.
I. Synthesis of the Core Scaffold: 4-Bromobenzo[c]oxadiazole
The synthesis of the 4-Bromobenzo[c]oxadiazole scaffold is a critical first step. While multiple routes to substituted benzofurazans exist, a practical and scalable approach involves the direct bromination of the parent heterocycle, benzo[c]oxadiazole. The parent heterocycle can be synthesized from readily available 2-nitroaniline.
Protocol 1: Synthesis of Benzo[c]oxadiazole (7)
This two-step procedure first generates the N-oxide intermediate, which is then deoxygenated.
Step A: Synthesis of Benzo[c]oxadiazole-1-oxide (6)
-
Reaction Principle: The synthesis proceeds via the intramolecular cyclization of 2-nitroaniline, facilitated by an oxidizing agent in a basic medium. Sodium hypochlorite is a common and effective oxidant for this transformation.
-
Procedure:
-
In a 500 mL flask, combine 2-nitroaniline (9.0 g, 65 mmol), tetrabutylammonium bromide (0.3 g, 1.1 mmol), and diethyl ether (60 mL).
-
Add a solution of potassium hydroxide (7 mL, 50% w/w).
-
To this vigorously stirred mixture, add a solution of sodium hypochlorite (130 mL, >10% active chlorine) dropwise over 1 hour, maintaining the temperature below 25 °C using an ice bath.
-
After the addition is complete, continue stirring at room temperature for 7 hours.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers and evaporate the solvent under reduced pressure to yield the yellow solid product. The product is often of sufficient purity for the next step.
-
-
Expected Yield: 89%[3]
Step B: Synthesis of Benzo[c]oxadiazole (7)
-
Reaction Principle: The deoxygenation of the N-oxide is typically achieved using a phosphine-based reducing agent, such as triphenylphosphine.
-
Procedure:
-
In a 250 mL flask, dissolve benzo[c]oxadiazole-1-oxide (6) (1.7 g, 13 mmol) and triphenylphosphine (4.0 g, 15 mmol) in toluene (150 mL).
-
Reflux the mixture for 3 hours.
-
Cool the reaction mixture to room temperature and filter to remove any solids.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to afford benzo[c]oxadiazole as a yellow solid.
-
Protocol 2: Synthesis of 4-Bromobenzo[c]oxadiazole
-
Reaction Principle: This protocol is adapted from the direct bromination of the analogous 2,1,3-benzothiadiazole.[5] It involves an electrophilic aromatic substitution where bromine, activated by hydrobromic acid, selectively brominates the electron-rich benzene ring of the benzofurazan system. The 4-position is susceptible to this substitution.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add benzo[c]oxadiazole (5.0 g, 41.6 mmol) and 48% hydrobromic acid (75 mL).
-
Heat the mixture to 100 °C with vigorous stirring.
-
Slowly add bromine (2.0 mL, 39 mmol) dropwise over 30 minutes.
-
Maintain the reaction at 100 °C with stirring for 9 hours.
-
Cool the reaction mixture to room temperature.
-
Add dichloromethane (100 mL) to dissolve the precipitated solid, followed by 50 mL of aqueous sodium bisulfite solution to quench any remaining bromine.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product will likely contain some of the 4,7-dibromo byproduct. To purify, suspend the crude solid in a minimal amount of a hexane/ethyl acetate (4:1, v/v) mixture and filter to remove the less soluble dibromo species.
-
Concentrate the filtrate and purify by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 97:3) to afford pure 4-Bromobenzo[c]oxadiazole.
-
-
Expected Yield: 45-55% (based on the analogous thiadiazole synthesis)[5]
Characterization Data for 4-Bromobenzo[c]oxadiazole
| Property | Value | Source |
| CAS Number | 35036-93-2 | [6] |
| Molecular Formula | C₆H₃BrN₂O | [6] |
| Molecular Weight | 199.01 g/mol | [6] |
| Appearance | Solid | [6] |
| Melting Point | 107 °C | [6] |
| Boiling Point | 255.8 °C at 760 mmHg | [6] |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted: δ 7.7-7.9 (m, 2H), 7.4-7.6 (m, 1H) | Predicted based on analogs |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted: δ 150-155 (2C), 130-135 (1C), 120-125 (1C), 110-115 (2C) | Predicted based on analogs[7][8] |
II. Diversification of the Scaffold: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 4-position of the benzo[c]oxadiazole scaffold is a key functional group that allows for the introduction of a wide variety of substituents through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful and versatile methods for this purpose.
A. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organoboron compound (typically a boronic acid or ester) and an organohalide.[9] This reaction is instrumental in creating biaryl structures, which are common motifs in kinase inhibitors.
Caption: General workflow for Suzuki-Miyaura coupling.
-
Reaction Principle: This protocol outlines a typical set of conditions for the Suzuki-Miyaura coupling. The palladium(0) catalyst, generated in situ, undergoes oxidative addition to the C-Br bond. Following transmetalation with the boronic acid (activated by the base) and reductive elimination, the desired C-C coupled product is formed.[10]
-
Procedure:
-
To an oven-dried Schlenk tube, add 4-Bromobenzo[c]oxadiazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and a base (e.g., K₂CO₃, 3.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1, 10 mL).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-benzo[c]oxadiazole derivative.
-
| Parameter | Recommended Starting Points & Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/ligand, PdCl₂(dppf). The choice depends on the reactivity of the boronic acid. Pd(PPh₃)₄ is a good general-purpose catalyst. |
| Ligand | Triphenylphosphine (PPh₃), SPhos, XPhos. Bulky electron-rich phosphine ligands can improve catalytic activity, especially for less reactive substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄. The base is crucial for activating the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield. |
| Solvent | Toluene/water, Dioxane/water, DMF. A biphasic system is often used to dissolve both the organic and inorganic reagents. |
B. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed reaction for the formation of C-N bonds, connecting aryl halides with a wide range of primary and secondary amines.[11] This is a key transformation for introducing amine functionalities that can act as hydrogen bond donors or acceptors, crucial for inhibitor-target interactions.
Caption: General workflow for Buchwald-Hartwig amination.
-
Reaction Principle: Similar to the Suzuki-Miyaura reaction, the catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex. The amine then coordinates to the palladium, and after deprotonation by a strong base, reductive elimination furnishes the desired N-arylated product.[12]
-
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), a phosphine ligand (e.g., BINAP, 0.06 mmol, 6 mol%), and a strong base (e.g., NaOtBu, 1.4 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed toluene (10 mL).
-
Add 4-Bromobenzo[c]oxadiazole (1.0 mmol) and the desired amine (1.2 mmol).
-
Heat the reaction mixture to 80-110 °C and stir for 8-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution.
-
Dilute with ethyl acetate (20 mL) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-benzo[c]oxadiazole derivative.
-
| Parameter | Recommended Starting Points & Rationale |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂. These are common Pd(0) and Pd(II) precatalysts that are effective in generating the active Pd(0) species. |
| Ligand | BINAP, XPhos, RuPhos. The choice of ligand is critical and depends on the amine. Bulky, electron-rich ligands are generally preferred to facilitate reductive elimination. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃. A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. NaOtBu is very common but can be sensitive to certain functional groups. |
| Solvent | Toluene, Dioxane. Anhydrous, non-protic solvents are essential for the stability of the catalyst and the base. |
III. Conclusion and Future Directions
The 4-Bromobenzo[c]oxadiazole scaffold is a highly valuable starting material for the synthesis of novel inhibitors. Its inherent electronic properties, combined with the synthetic versatility afforded by the bromine handle, allow for the systematic exploration of chemical space around this privileged core. The protocols outlined in this document for the synthesis of the scaffold and its subsequent derivatization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide a solid foundation for any drug discovery program targeting kinases or other enzyme families. Further optimization of these protocols for specific substrates, along with the exploration of other cross-coupling methodologies, will undoubtedly lead to the discovery of new and potent therapeutic agents.
IV. References
-
Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 2020. Available at: [Link]
-
Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. PMC. Available at: [Link]
-
Suzuki-Miyaura coupling reaction of 4-bromobenzoic acid and phenylboronic acid in aqueous media catalyzed by supramolecular inclusion complex catalyst (Ad-L-PdCl2⊂dmβ-CD). RSC Advances. Available at: [Link]
-
Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review. Current Pharmaceutical Design. Available at: [Link]
-
Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. PMC. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. MDPI. Available at: [Link]
-
Suzuki‐Miyaura cross‐coupling reaction of 4‐bromoanisole with phenylboronic acid. Wiley Online Library. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. Available at: [Link]
-
Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review. ResearchGate. Available at: [Link]
-
Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. RSC Publishing. Available at: [Link]
-
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Der Pharma Chemica. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Recent progress of electronic materials based on 2,1,3- benzothiadiazole and its derivatives: synthesis and their application in. PolyU Institutional Research Archive. Available at: [Link]
-
Optimization of the model Buchwald-Hartwig reaction of morpholine and... ResearchGate. Available at: [Link]
-
13C NMR Spectrum (1D, 25 MHz, D2O, predicted) (NP0059813). NP-MRD. Available at: [Link]
-
Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Arkat USA. Available at: [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]
-
4-Bromobenzo[1,2-d:4,5-d′]bis([3][4][5]thiadiazole). ResearchGate. Available at: [Link]
-
13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]
-
VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Rsc.org. Available at: [Link]
Sources
- 1. Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 4. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-bromo-2,1,3-benzothiadiazole synthesis - chemicalbook [chemicalbook.com]
- 6. (13)C NMR substituent-induced chemical shifts in 4-(substituted phenyl)-3-phenyl-1,2,4-oxadiazol-5(4H)-ones (thiones) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. rsc.org [rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Dicopper complexes derived from 4-amino-2,1,3-benzothiadiazole with versatile co-ordination number and geometry - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
use of 4-Bromobenzo[c]oxadiazole in the development of antitumor agents
Abstract & Strategic Rationale
The benzo[c]oxadiazole (benzofurazan) scaffold represents a "privileged structure" in medicinal chemistry, possessing intrinsic electrophilicity and unique fluorescence properties. While 4-chloro-7-nitrobenzofurazan (NBD-Cl) is widely known for amine labeling via
This guide details the utilization of 4-Bromobenzo[c]oxadiazole to synthesize dual-function "theranostic" agents—compounds that simultaneously inhibit the antioxidant enzyme Thioredoxin Reductase (TrxR) to induce tumor apoptosis while providing intrinsic fluorescence for intracellular tracking.
Key Technical Advantages[1]
-
Metabolic Warhead: The oxadiazole ring acts as a Michael acceptor or pseudo-substrate for selenocysteine-active enzymes (TrxR).
-
Fluorescent Reporter: Derivatives exhibit intramolecular charge transfer (ICT), allowing real-time visualization of drug distribution without bulky dye conjugation.
-
Synthetic Versatility: The C-4 bromine tolerates diverse Pd-catalyzed couplings to fine-tune lipophilicity and target affinity.
Chemical Synthesis: Functionalization of the Scaffold
Critical Considerations (Expertise & Safety)
-
Reductive Instability: The N-O bond of the furazan ring is sensitive to strong reducing agents. Avoid
or catalytic hydrogenation ( ) during downstream processing, as this will cleave the ring to form diamines. Use with caution or mild reductants like . -
Light Sensitivity: Benzofurazans are fluorophores; protect reaction vessels from direct light to prevent photo-degradation or bleaching during synthesis.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol couples 4-Bromobenzo[c]oxadiazole with aryl boronic acids to generate a library of biaryl antitumor candidates.
Materials:
-
Substrate: 4-Bromobenzo[c]oxadiazole (1.0 eq)
-
Coupling Partner: Aryl boronic acid (1.2 eq)[1]
-
Catalyst:
(0.05 eq) - Chosen for stability with electron-deficient heterocycles. -
Base:
(2.0 M aqueous solution, 3.0 eq) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a Schlenk tube or microwave vial and purge with Argon for 5 minutes.
-
Solvation: Dissolve 4-Bromobenzo[c]oxadiazole (1 mmol, ~199 mg) and the aryl boronic acid (1.2 mmol) in 1,4-Dioxane (5 mL).
-
Catalyst Addition: Add
(0.05 mmol) and the aqueous solution. -
Degassing: Bubble Argon through the biphasic mixture for 10 minutes (essential to prevent homocoupling).
-
Reaction: Seal the vessel. Heat to 90°C for 12 hours (thermal) or 100°C for 45 minutes (microwave irradiation).
-
Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with water (
) and brine ( ). Dry over . -
Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Hexane/EtOAc gradient). Benzofurazan derivatives typically fluoresce on the TLC plate under UV (365 nm) or visible light (yellow/green emission).
Synthetic Workflow Diagram
Caption: Figure 1. Palladium-catalyzed functionalization of the 4-bromo handle allows for rapid generation of diverse antitumor libraries.
Biological Validation: Targeting Thioredoxin Reductase (TrxR)[2][3][4]
Mechanism of Action (MOA)
The benzofurazan ring is an electrophile. In the cytosolic environment, it selectively targets the highly nucleophilic Selenocysteine (Sec-498) residue in the C-terminal active site of mammalian TrxR.
-
Inhibition: Covalent modification or tight binding prevents TrxR from reducing oxidized Thioredoxin (Trx).
-
Consequence: Accumulation of Reactive Oxygen Species (ROS) and oxidation of downstream proteins (Ask1), triggering apoptosis.
Protocol: DTNB Reduction Assay (TrxR Inhibition)
This assay validates if the synthesized derivative inhibits TrxR activity.
Reagents:
-
Rat Liver TrxR (Sigma or equivalent)
-
NADPH (20 mM stock)
-
DTNB (5,5′-dithiobis-(2-nitrobenzoic acid))
-
TE Buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.5)
Methodology:
-
Preparation: Dilute TrxR to 3 U/mL in TE Buffer.
-
Incubation: In a 96-well plate, mix 10
of enzyme solution with 10 of the test compound (various concentrations dissolved in DMSO). Incubate at RT for 15 minutes. -
Reaction Start: Add 180
of Reaction Mix (containing 200 NADPH and 2 mM DTNB in TE Buffer). -
Measurement: Immediately monitor absorbance at 412 nm (formation of TNB anion) every 30 seconds for 10 minutes using a microplate reader.
-
Calculation: Calculate the slope (reaction rate) for the linear portion. Determine
by plotting % Activity vs. Log[Concentration].
Self-Validation Check:
-
Control: DMSO-only wells must show linear increase in A412.
-
Positive Control:[2] Use Auranofin (known TrxR inhibitor);
should be in the nanomolar range.
Data Interpretation & Visualization
Expected Results Table
When evaluating derivatives, organize data to correlate lipophilicity (ClogP) with potency (
| Compound ID | R-Group (C-4) | Fluorescence ( | TrxR | Cytotoxicity (HeLa) |
| 4-Br-BZD | -Br (Parent) | 480 nm (Weak) | >10,000 | >50 |
| BZD-01 | Phenyl | 520 nm (Green) | 450 | 5.2 |
| BZD-02 | 4-Methoxyphenyl | 535 nm (Green) | 120 | 1.8 |
| BZD-03 | 4-Nitrophenyl | Quenched | 850 | 12.5 |
Note: Electron-donating groups (e.g., Methoxy) often enhance fluorescence quantum yield and cellular uptake compared to electron-withdrawing groups.
Pathway Diagram: Mechanism of Action
Caption: Figure 2.[3][4][5] Pharmacological cascade. The benzofurazan electrophile disables TrxR, leading to lethal oxidative stress in cancer cells.
References
-
Uchiyama, S., et al. (1998).[6] "Effects of the substituent groups at the 4- and 7-positions on the fluorescence characteristics of benzofurazan compounds." Journal of the Chemical Society, Perkin Transactions 2.[6]
-
Arner, E. S., & Holmgren, A. (2000). "Physiological functions of thioredoxin and thioredoxin reductase." European Journal of Biochemistry.
-
Zhang, B., et al. (2019). "Benzofurazan derivatives as potent thioredoxin reductase inhibitors." European Journal of Medicinal Chemistry.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
Sources
- 1. jsynthchem.com [jsynthchem.com]
- 2. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Thioredoxin reductase: An emerging pharmacologic target for radiosensitization of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Effects of the substituent groups at the 4- and 7-positions on the fluorescence characteristics of benzofurazan compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: 4-Bromobenzo[c]oxadiazole Synthesis
Ticket Type: Process Optimization & Yield Recovery Subject: Regioselective Synthesis of 4-Bromobenzo[c]oxadiazole (4-Br-BZD) Applicable For: Organic Electronics (OPV/OLED) Precursors, Pharmaceutical Intermediates
Executive Summary
The synthesis of 4-bromobenzo[c]oxadiazole (also known as 4-bromobenzofurazan) is frequently plagued by two critical failure modes: regio-isomeric contamination (4-bromo vs. 5-bromo) and catastrophic yield loss due to volatility .
This guide departs from the low-yield "direct bromination" of benzofurazan, which produces inseparable mixtures. Instead, we standardize on the Two-Step Oxidative Cyclization/Deoxygenation route starting from 2-bromo-6-nitroaniline . This pathway guarantees the 4-position regiochemistry but requires strict controls during the deoxygenation and isolation phases to prevent sublimation losses.
Module 1: The Optimized Protocol (The "Golden Path")
Target: 4-Bromobenzo[c]oxadiazole Precursor: 2-Bromo-6-nitroaniline (CAS: 59255-95-7) Mechanism: Base-mediated oxidative cyclization followed by phosphite-mediated deoxygenation.
Step 1: Oxidative Cyclization to 4-Bromobenzofuroxan
The N-oxide intermediate is stable and non-volatile. Maximize yield here.
-
Dissolution: Dissolve 2-bromo-6-nitroaniline (1.0 eq) in THF/MeOH (1:1 v/v).
-
Base Activation: Add KOH (2.0 eq) dissolved in minimal water. The solution will darken (formation of the nitronate species).
-
Oxidation: Cool to 0°C. Dropwise add NaOCl (Commercial Bleach, ~10-13%) (4.0 eq) over 30 minutes.
-
Critical: Maintain internal temp <10°C to prevent over-oxidation.
-
-
Workup: Quench with water. Filter the precipitate.[1] This is 4-bromobenzofuroxan .
-
Checkpoint: Yield should be >85%. If low, check bleach freshness (active chlorine).
-
Step 2: Deoxygenation to 4-Bromobenzo[c]oxadiazole
This is the high-risk step for yield loss.
-
Reaction: Suspend dried 4-bromobenzofuroxan (1.0 eq) in Triethyl phosphite P(OEt)₃ (4.0 eq).
-
Note: P(OEt)₃ acts as both solvent and reagent.
-
-
Reflux: Heat to reflux (approx. 160°C) for 3–4 hours.
-
Visual Cue: The solution will turn from yellow/orange to a translucent brown.
-
-
Purification (The Yield Killer):
-
Do NOT remove excess P(OEt)₃/phosphate by high-vacuum rotovap at high heat. The product will sublime into your pump.
-
Method A (Steam Distillation): The most robust method. Steam distill the mixture; the product comes over with water, leaving phosphate byproducts behind.
-
Method B (Column): Direct loading onto silica gel (Hexane/EtOAc gradient).
-
Module 2: Troubleshooting Dashboard
Use this logic tree to diagnose yield crashes.
Figure 1: Diagnostic logic for yield failure in benzofurazan synthesis.
Module 3: Critical FAQ & Technical Notes
Q1: Why can't I just brominate benzo[c]oxadiazole directly? A: You can, but you shouldn't. Direct bromination is an electrophilic aromatic substitution that yields a mixture of 4-bromo and 5-bromo isomers (approx. 1:1 to 2:1 ratio). These isomers have nearly identical polarity, making chromatographic separation difficult and yield-destroying. The 2-bromo-6-nitroaniline route locks the bromine in the correct position before ring closure.
Q2: My product disappeared on the Rotovap. Where is it? A: It is likely in your solvent trap or pump oil. 4-Bromobenzo[c]oxadiazole is a volatile solid (MP ~100°C, but high vapor pressure).
-
Correction: Use a water aspirator (weak vacuum) rather than an oil pump for solvent removal. Stop when the volume is low and switch to steam distillation or column chromatography immediately.
Q3: The Step 1 reaction turned black and tarry. A: This indicates thermal runaway. The cyclization is exothermic.[2]
-
Fix: Ensure the NaOCl addition is slow and the internal temperature remains below 10°C . High temperatures favor polymerization of the nitroaniline.
Q4: Can I use Triphenylphosphine (PPh3) instead of Triethyl phosphite? A: Yes, PPh3 is a valid deoxygenating agent. However, the byproduct (Triphenylphosphine oxide) is difficult to remove from the product without extensive chromatography. P(OEt)₃ is preferred because the phosphate byproduct is water-soluble (hydrolyzable) or easily separated via distillation.
Data Summary: Solvent & Reagent Effects
| Parameter | Recommended | Avoid | Reason |
| Oxidant (Step 1) | NaOCl (aq) | KMnO₄ / HNO₃ | NaOCl is specific for furoxan formation; others over-oxidize the ring. |
| Base (Step 1) | KOH / NaOH | Pyridine / TEA | Strong inorganic base required to form the nitronate intermediate. |
| Reductant (Step 2) | P(OEt)₃ | Zn/AcOH | Phosphites provide clean oxygen abstraction; metals can reduce the nitro group or cleave the ring. |
| Workup Temp | < 40°C | > 60°C (Vacuum) | Volatility Risk: Product sublimes rapidly under heat + vacuum. |
References
- Pilgram, K., & Zupan, M. (1971). Benzo[c]-1,2,5-thiadiazole 1-oxides and 1,1-dioxides. Journal of Heterocyclic Chemistry.
-
Altaf, A. A., et al. (2015). Synthesis and Applications of Benzofurazan Derivatives. Journal of Chemistry. Link
-
Neto, B. A. D., et al. (2005). Benzofurazan oxide derivatives: A review on synthesis and applications. Arkivoc. (Detailed review of the NaOCl oxidation mechanism). Link
-
Lemaire, M., et al. (1989).[1] Regioselective synthesis of 4-bromobenzofurazan. Synthetic Communications. (Confirming the 2-bromo-6-nitroaniline route).
Sources
Technical Support Center: Degradation of 4-Bromobenzo[c]oxadiazole and its Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromobenzo[c]oxadiazole (also known as 4-bromo-2,1,3-benzoxadiazole or 4-bromobenzofurazan) and its derivatives. This guide is designed to provide in-depth technical insights, troubleshooting advice, and practical protocols to navigate the complexities of studying the degradation pathways of this important class of heterocyclic compounds. Understanding the stability and degradation profile of these molecules is critical for ensuring the efficacy, safety, and shelf-life of potential drug candidates and for evaluating their environmental fate.[1][2]
Section 1: Understanding the Core Degradation Pathways
The 4-Bromobenzo[c]oxadiazole scaffold, while a valuable fluorophore and pharmacophore, possesses inherent chemical liabilities.[3][4] Degradation can be broadly categorized into three main pathways: photodegradation, chemical degradation (hydrolysis and nucleophilic attack), and metabolic transformation.
Photodegradation
Exposure to light, particularly in the UV spectrum, can initiate photochemical reactions. For aromatic and heterocyclic compounds, this often involves two primary routes:
-
Reductive Dehalogenation: The carbon-bromine bond can be cleaved, leading to the formation of the parent benzo[c]oxadiazole. This pathway is common for halogenated aromatic compounds.[5]
-
Formation of Polar Products: Light can promote reactions with solvent (e.g., water) or oxygen, leading to hydroxylated derivatives or ring-opened products. Studies on related compounds have shown that photolysis in aqueous environments can generate significant amounts of polar, non-extractable products.[5][6] The presence of natural sensitizers in solution can dramatically accelerate these photodegradation rates compared to direct photolysis in pure solvents.[6]
Chemical Degradation
The electronic nature of the 4-Bromobenzo[c]oxadiazole ring system dictates its susceptibility to chemical attack.
-
Nucleophilic Aromatic Substitution (SNAr): The benzo[c]oxadiazole moiety is strongly electron-withdrawing, which activates the benzene ring towards nucleophilic attack. This makes the bromine atom a viable leaving group.[7][8] Strong nucleophiles (e.g., thiols, amines, hydroxide) can displace the bromide, especially under basic conditions. This is a common strategy for functionalizing these molecules but can also be an unwanted degradation pathway.[3][9]
-
pH-Dependent Hydrolysis: The oxadiazole ring itself can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions.[10][11] Mechanistic studies on other oxadiazole derivatives show that protonation or deprotonation of the ring nitrogen atoms can facilitate nucleophilic attack by water, leading to ring-opening and the formation of nitrile or other degradation products.[10][11] These compounds typically exhibit maximum stability in a neutral to slightly acidic pH range (e.g., pH 3-5).[11]
Metabolic Degradation
When developed as pharmaceuticals, understanding in vivo metabolic pathways is crucial. Like many heterocyclic drugs, benzo[c]oxadiazole derivatives are processed by metabolic enzymes, primarily Cytochrome P450 (CYP450) oxidases in the liver.
-
Oxidative Metabolism: Common metabolic transformations include aromatic hydroxylation on the benzene ring and oxidative cleavage of the heterocyclic furan or oxadiazole ring.[12][13] The resulting hydroxylated metabolites are often more polar and readily excreted. Oxidative cleavage of the furan ring in related benzofuran structures is a well-documented metabolic event.[13]
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: I'm analyzing my compound with HPLC and see new, more polar peaks appearing over time, even when stored in solvent in the dark. What's happening?
A: This is likely due to hydrolysis of the oxadiazole ring.
-
Causality: Even in neutral solvents like acetonitrile or methanol, residual water can be enough to cause slow degradation, especially if the pH is not controlled. Oxadiazole rings can be unstable outside a specific pH range (typically 3-5).[11] The degradation often leads to more polar, ring-opened products that elute earlier on a reverse-phase HPLC column.
-
Solution:
-
Control pH: Prepare solutions in a buffered mobile phase or solvent system, ideally within the pH 3-5 stability range.
-
Use Fresh Solutions: Prepare solutions fresh daily for quantitative analysis to minimize time-dependent degradation.
-
Store Dry: Store the compound as a dry solid at the recommended temperature (e.g., 4°C) and away from moisture.[14]
-
Q2: My attempts at nucleophilic substitution on the 4-bromo position are giving low yields and multiple products. How can I improve this?
A: While the ring is activated for SNAr, side reactions and suboptimal conditions can hinder success.
-
Causality:
-
Competing Hydrolysis: If you are using a nucleophile in an aqueous base (e.g., NaOH), you are creating conditions ripe for both substitution and hydrolytic ring-opening of the oxadiazole ring.
-
Insufficient Activation: Nucleophilic aromatic substitution on haloarenes can still be sluggish compared to other substitution reactions.[7]
-
Base-Mediated Decomposition: Strong bases can promote decomposition of the entire scaffold.
-
-
Solution:
-
Use Anhydrous Conditions: Perform the reaction in an anhydrous polar aprotic solvent (e.g., DMF, DMSO) with a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) to minimize water-related side reactions.
-
Optimize Temperature: Gently heating the reaction (e.g., 60-80 °C) can often drive the substitution to completion, but excessive heat may cause decomposition. Monitor progress carefully by TLC or LC-MS.
-
Consider Catalyst: For less reactive nucleophiles, consider using a palladium or copper catalyst, though this moves into the realm of cross-coupling rather than direct SNAr.
-
Q3: I performed a forced degradation study, but my mass balance is poor (the sum of degradants and remaining parent drug is less than 95%). Where did my compound go?
A: Poor mass balance often points to the formation of non-chromophoric products, volatile compounds, or products that irreversibly bind to your analytical column.
-
Causality:
-
Loss of UV Chromophore: Degradation, especially ring cleavage, can destroy the conjugated system responsible for UV absorbance, making the products "invisible" to a standard HPLC-UV detector.
-
Formation of Volatiles: Small, fragmented products could be volatile and lost during sample workup.
-
Precipitation/Adsorption: Highly polar or polymeric degradants may precipitate out of solution or adsorb strongly to container surfaces or the HPLC column.
-
-
Solution:
-
Use a Universal Detector: Employ a mass spectrometer (LC-MS) or a Charged Aerosol Detector (CAD) alongside your UV detector. These detectors are not dependent on a chromophore and can help you "see" the missing degradants.[15]
-
Check for Volatiles: Use headspace GC-MS to analyze the sample for any volatile degradation products.
-
Modify Analytical Method: Use a gradient with a stronger organic solvent at the end to elute any strongly retained compounds. Ensure the sample solvent is compatible with the mobile phase to prevent precipitation upon injection.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What are the best practices for storing 4-Bromobenzo[c]oxadiazole and its derivatives? A: Store the compound as a solid in a tightly sealed container at 4°C, protected from light and moisture.[14] For solutions, use amber vials, prepare them fresh in a buffered or aprotic solvent, and store them at low temperatures for short periods only.
Q: How does the bromo-substituent influence the degradation pathways? A: The bromine atom has two main effects: 1) It provides a site for nucleophilic aromatic substitution, a key chemical degradation and synthetic pathway. 2) As a halogen, it provides a pathway for reductive dehalogenation during photolysis. Derivatives with other substituents (e.g., nitro, cyano) will have different electronic properties, altering their susceptibility to nucleophilic attack and their photochemical behavior.
Q: Are the degradation products of these compounds likely to be toxic? A: This must be evaluated on a case-by-case basis. It is a significant regulatory concern that degradation products can sometimes be more toxic than the parent compound.[16] For example, degradation of some nitrogen-heterocyclic compounds can lead to an initial increase in toxicity before further breakdown occurs.[17] Therefore, identifying and toxicologically assessing all major degradants is a critical part of the drug development process.
Section 4: Key Experimental Protocols
A well-designed forced degradation (or stress testing) study is the cornerstone of understanding a molecule's stability.[2][18][19] It is used to develop stability-indicating analytical methods and to elucidate degradation pathways.[1][20]
Protocol 1: Forced Degradation (Stress Testing) Workflow
This protocol outlines the standard conditions recommended by the International Council for Harmonisation (ICH) guidelines.[20] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Methodology:
-
Preparation: Prepare stock solutions of 4-Bromobenzo[c]oxadiazole in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at 60°C. Withdraw aliquots at 2, 6, 12, and 24 hours. Neutralize with an equivalent amount of NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at room temperature (this reaction is often faster). Withdraw aliquots at shorter intervals (e.g., 30 min, 1, 2, 4 hours). Neutralize with an equivalent amount of HCl before analysis.
-
Oxidation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at 2, 6, 12, and 24 hours.
-
Thermal Stress: Store the solid compound in an oven at 70°C. Withdraw samples at 1, 3, and 7 days. Dissolve in a suitable solvent for analysis.
-
Photostability: Expose a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method, preferably with both UV and MS detection.
Data Summary Table
| Stress Condition | Reagent/Parameter | Typical Temperature | Duration | Target Degradation |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60 - 80 °C | Up to 72 hrs | 5 - 20% |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp - 60 °C | Up to 48 hrs | 5 - 20% |
| Oxidation | 3% - 30% H₂O₂ | Room Temp | Up to 48 hrs | 5 - 20% |
| Thermal (Dry Heat) | N/A | 70 - 100 °C | Up to 7 days | 5 - 20% |
| Photostability | Light Source | Ambient | Per ICH Q1B | Compare to dark control |
Table 1: Summary of typical conditions for forced degradation studies, which should be adjusted based on the specific stability of the molecule.[18][20]
References
- Kinetics of sunlight photodegradation of 2,3,4,7,8-pentachlorodi-benzofuran in natural water. (1993). Indian Journal of Chemistry.
- Thio-conjugation of substituted benzofurazans to peptides: molecular sieves catalyze nucleophilic attack on unsaturated fused rings. Catalysis Science & Technology (RSC Publishing).
- Metabolism of Selected 2-Arylbenzofurans in a Colon In Vitro Model System. (2021). MDPI.
- Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. (2025). MDPI.
- Mechanism of nucleophilic substitution reactions of 4-(4ˊ-nitro)phenylnitrobenzofurazan ether with aniline in acetonitrile. (2025).
- Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Consider
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Sharp.
- The metabolism of some substituted benzofuran beta-adrenergic blocking agents. PubMed.
- Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. (2025).
- Pharmaceutical Forced Degradation Studies with Regulatory Consider
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2025). MDPI.
-
4-Bromobenzo[c][3][6][9]oxadiazole | 35036-93-2. Sigma-Aldrich.
- Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
- Toxicity change patterns and its mechanism during the degradation of nitrogen-heterocyclic compounds by O(3)/UV. (2007). PubMed.
- Aquatic Photodegradation of Polychlorinated Dibenzofurans: Rates and Photoproduct Analysis. College of Saint Benedict and Saint John's University.
- Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods. (2007). PubMed.
- Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candid
- In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. (2025). MDPI.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: A Journal of Pharmaceutical Science.
- Development of Benzofurazan−bearing Fluorescence Labeling Reagents for Separation and Detection in High−performance Liquid Chrom
- Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water.
- Nucleophilic Substitution Reactions - Haloarenes. (2026).
- Vicarious Nucleophilic Substitution (VNS). Organic Chemistry Portal.
Sources
- 1. ajpsonline.com [ajpsonline.com]
- 2. biomedres.us [biomedres.us]
- 3. Thio-conjugation of substituted benzofurazans to peptides: molecular sieves catalyze nucleophilic attack on unsaturated fused rings - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. chromsoc.jp [chromsoc.jp]
- 5. employees.csbsju.edu [employees.csbsju.edu]
- 6. ias.ac.in [ias.ac.in]
- 7. CK12-Foundation [flexbooks.ck12.org]
- 8. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. 4-Bromobenzo[c][1,2,5]oxadiazole | 35036-93-2 [sigmaaldrich.com]
- 15. rroij.com [rroij.com]
- 16. mdpi.com [mdpi.com]
- 17. Toxicity change patterns and its mechanism during the degradation of nitrogen-heterocyclic compounds by O(3)/UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 19. pharmtech.com [pharmtech.com]
- 20. veeprho.com [veeprho.com]
Validation & Comparative
A Comparative Analysis of 4-Bromobenzo[c]oxadiazole and 4-Bromobenzo[c]thiadiazole: A Guide for Researchers
In the landscape of materials science and medicinal chemistry, the subtle exchange of a single heteroatom can profoundly alter the physicochemical properties and, consequently, the functional applications of a molecular scaffold. This guide provides an in-depth comparative analysis of two such closely related building blocks: 4-Bromobenzo[c][1][2][3]oxadiazole (4-Br-BOX) and 4-Bromobenzo[c][1][2][3]thiadiazole (4-Br-BTD). While differing only by the substitution of an oxygen atom for a sulfur atom, these molecules present distinct profiles in their electronic, photophysical, and reactive characteristics, making their judicious selection critical for targeted applications.
This analysis is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind their differing behaviors and providing a practical framework for their application.
Molecular Structure: The Foundational Difference
At their core, both 4-Br-BOX and 4-Br-BTD are bicyclic aromatic heterocycles. The fusion of a benzene ring with an electron-deficient oxadiazole or thiadiazole ring, combined with the presence of an electronegative bromine atom, establishes them as valuable intermediates. The primary distinction lies in the heteroatom of the five-membered ring.
The replacement of oxygen with the larger, less electronegative, and more polarizable sulfur atom initiates a cascade of structural and electronic consequences. Sulfur's ability to participate in hypervalent bonding and its possession of available d-orbitals allow for more effective electronic communication across the molecule compared to oxygen. This fundamental difference is the cornerstone of their divergent properties.
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. 4-Bromobenzo[c][1,2,5]thiadiazole | 22034-13-5 [sigmaaldrich.com]
Comparative Guide: Quantum Yield & Photophysics of 4-Bromobenzo[c]oxadiazole Derivatives
Topic: Quantum Yield Comparison of 4-Bromobenzo[c]oxadiazole-Based Fluorophores Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical analysis of fluorophores derived from the 4-bromobenzo[c][1,2,5]oxadiazole (BBD) scaffold.[1][2] Unlike its nitro-substituted counterpart (NBD), which is a standard "push-pull" fluorophore, BBD derivatives occupy a unique niche.[1][2] They serve either as reactive intermediates for constructing extended
Key Insight: The presence of the 4-bromo group typically quenches fluorescence (
Structural & Mechanistic Basis
2.1 The Scaffold: Benzo[c][1,2,5]oxadiazole (BOD)
The BOD core is electron-deficient.[1][2] Fluorescence arises from Intramolecular Charge Transfer (ICT) when an electron-donating group (e.g., amine) is introduced at the 4- or 7-position.[1][2]
2.2 The Substituent Effect: Bromo (Br) vs. Nitro (NO
) [1][2]
-
4-Nitro (NBD): A strong electron acceptor.[1][2] Creates a potent ICT state. Highly fluorescent in non-polar solvents but suffers from severe quenching in water (hydrolysis and H-bonding induced non-radiative decay).[2]
-
4-Bromo (BBD): A weak acceptor with a heavy nucleus.[1][2]
-
Heavy Atom Effect: The high atomic number of Bromine (
) increases Spin-Orbit Coupling (SOC).[1] This accelerates the rate of Intersystem Crossing ( ) from the excited singlet state ( ) to the triplet state ( ), competing with fluorescence ( ).[1] -
Result: Precursors retaining the Br atom often exhibit low
but may show phosphorescence or delayed fluorescence.
-
2.3 Mechanism Visualization
Caption: Jablonski diagram illustrating the fluorescence quenching mechanism in 4-bromo derivatives via enhanced Intersystem Crossing (ISC).
Comparative Performance Data
The following table contrasts the quantum yields of fluorophores based on the 4-bromo scaffold (where Br is either retained or substituted) against standard NBD benchmarks.
Table 1: Quantum Yield (
| Fluorophore Class | Structure / Derivative | Solvent | Mechanism / Notes | |
| BBD (Br-Retained) | 4-Bromo-7-amino-BOD | Acetonitrile | 0.05 - 0.12 | Quenched by Heavy Atom Effect (Br).[1][2] Promotes triplet state population. |
| BBD (Br-Retained) | 4-Bromo-BOD (Precursor) | Chloroform | < 0.01 | Non-fluorescent.[1][2] Lacks donor group for ICT. |
| BBD-Derived | 4-Amino-BOD (Br displaced) | Cyclohexane | 0.85 | High |
| BBD-Derived | 4-Amino-BOD (Br displaced) | Water | 0.02 - 0.10 | Quenched by H-bonding (similar to NBD but less severe hydrolysis).[1][2] |
| Extended | 4,7-Bis(arylethynyl)-BOD | Chloroform | 0.50 - 0.65 | Synthesized from 4,7-dibromo-BOD.[1][2] High |
| Reference (NBD) | NBD-Amine (4-nitro) | Acetonitrile | 0.30 - 0.50 | Strong ICT.[1][2] Highly sensitive to solvent polarity (Solvatochromic).[1][2] |
| Reference (NBD) | NBD-Amine (4-nitro) | Water | < 0.01 | Severe quenching in aqueous media.[1][2] |
Critical Analysis: If your application requires high brightness in organic solvents, Extended
-System BBDs (derived via Sonogashira coupling) are superior to simple NBDs.[1][2] For aqueous applications, Sulfonated-BODs (SBD) (not listed, but related) are preferred over both BBD and NBD due to water solubility and stability.[1][2][3]
Experimental Protocol: Reliable Quantum Yield Determination
To ensure scientific integrity,
Method: Comparative Method (Slope Method)
Standard: Quinine Sulfate (in 0.1 M H
Step-by-Step Workflow
-
Preparation:
-
Measurement:
-
Record UV-Vis absorbance spectra for all samples.[2] Note the absorbance at the excitation wavelength (
). -
Record Fluorescence emission spectra (integrated area
) using the exact same slit widths and parameters.
-
-
Calculation:
Protocol Visualization
Caption: Workflow for ratiometric quantum yield determination to ensure data validity.
Synthesis & Modification Pathways
The 4-bromo group is most valuable as a "handle" for modification. Unlike the nitro group (which is difficult to displace without harsh conditions), the bromine atom allows for Palladium-catalyzed cross-coupling, enabling the "tuning" of the quantum yield.
Caption: Synthetic divergence from the 4-bromo scaffold. Substitution eliminates heavy-atom quenching.[1][2]
References
-
Frizon, T. E. A., et al. (2020).[3] "Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study." Frontiers in Chemistry. Link
- Source for: Synthesis and QY of extended 4,7-bis(alkynyl)benzo[c]oxadiazoles ( ).
-
Cao, X., et al. (2018).[3] "Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed Fluorescence Luminogens."[4][5] ACS Applied Materials & Interfaces.[4][5] Link[1][2][4][5]
- Source for: Mechanism of heavy atom quenching and ISC enhancement in bromin
-
BenchChem. (2025).[6] "A Comparative Guide to NBD and Other Common Fluorophores." Link[2]
- Source for: Baseline QY d
-
Uchiyama, S., et al. (2001).[3] "Fluorescence characteristics of 4-substituted-7-nitro-2,1,3-benzoxadiazoles." Journal of the Chemical Society, Perkin Transactions 2.[3]
- Source for: Solvatochromism and water-quenching effects in BOD deriv
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 4. Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed Fluorescence Luminogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. www2.scut.edu.cn [www2.scut.edu.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
evaluating the novelty and patentability of new 4-Bromobenzo[c]oxadiazole derivatives
Comparison Guide: Evaluating Novelty & Patentability of 4-Bromobenzo[c]oxadiazole Derivatives
Executive Summary: The Case for 4-Bromo
For decades, 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) has been the workhorse of fluorescent labeling, renowned for its rapid reaction with amines and thiols.[1][2][3][4] However, its utility is chemically confined to nucleophilic aromatic substitution (
This guide evaluates the 4-Bromobenzo[c]oxadiazole (4-Br-BZD) scaffold. Unlike its chlorinated cousin, the 4-bromo derivative acts as a gateway to Diversity-Oriented Synthesis (DOS) via Palladium-catalyzed cross-coupling.[1] This shift from
Key Verdict: The 4-Br-BZD scaffold offers a distinct patentability pathway based on method of synthesis (Suzuki/Sonogashira compatibility) and structural novelty (access to biaryl chemical space inaccessible to NBD-Cl).
Chemical Landscape & Novelty Analysis
To understand the patent potential, we must contrast the reactivity profiles of the halogenated benzoxadiazoles.[5]
The Divergence of Reactivity
The core novelty of 4-Br-BZD lies in its orthogonality to NBD-Cl. While NBD-Cl relies on the electron-withdrawing nitro group to activate the ring for nucleophilic attack, 4-Br-BZD utilizes the bromine atom as a handle for organometallic coupling.
Caption: Divergent synthesis pathways showing how 4-Br-BZD accesses C-C bonded chemical space (green node) distinct from traditional NBD-Cl derivatives.
The "Heavy Atom" Turn-On Mechanism
A critical feature for patent claims regarding "unexpected properties" is the fluorescence modulation.[5]
-
Quenched State: The parent 4-Br-BZD exhibits low fluorescence quantum yield (
) due to the Heavy Atom Effect of bromine, which facilitates intersystem crossing (ISC) to the non-emissive triplet state [1]. -
Active State: Upon Suzuki coupling, the bromine is removed, eliminating the heavy atom effect.[1][5] Simultaneously, the conjugation length increases.[1][5] This results in a "Turn-On" effect with a bathochromic (red) shift, ideal for bio-imaging in autofluorescent backgrounds.[1]
Comparative Performance Guide
The following data compares standard NBD-Cl labeling against the proposed 4-Br-BZD cross-coupling workflow.
Table 1: Physical & Chemical Property Comparison
| Feature | NBD-Cl (Standard) | 4-Br-BZD (Evaluated) | Implication |
| Primary Reactivity | Pd-Catalyzed Coupling | 4-Br accesses C-C bonds; NBD accesses C-N/S. | |
| Bond Stability | C-N / C-S (Hydrolyzable) | C-C (Robust) | 4-Br derivatives are superior for in vivo probes. |
| Fluorescence ( | ~530-550 nm (Green/Yellow) | ~580-650 nm (Orange/Red) | Dependent on coupled aryl group.[1] Red shift is better for tissue penetration.[5] |
| Stokes Shift | Small (~20-40 nm) | Large (>80 nm) | Larger Stokes shift reduces self-quenching artifacts. |
| Solubility | Low (often requires DMSO) | Tunable | Coupled groups can include solubilizing PEG chains.[5] |
Experimental Protocols
To validate the patentability of a new 4-Br-BZD derivative, you must demonstrate its synthesis and superior properties.
Protocol A: Synthesis of 4-Bromo-2,1,3-benzoxadiazole
Use this to generate the starting material if not commercially available.[1]
-
Reagents: 2,1,3-Benzoxadiazole (1.0 eq), Bromine (
, 1.5 eq), 48% HBr (solvent). -
Procedure: Dissolve starting material in 48% HBr. Heat to reflux (
).[5] Add dropwise over 2 hours. Reflux for an additional 3 hours. -
Workup: Cool to RT. Extract with
.[5] Wash organic layer with saturated and brine.[5] Dry over .[5] -
Purification: Silica gel chromatography (Hexane/EtOAc 9:1).
-
Validation: Confirm via
-NMR (Loss of symmetry compared to parent) and Mass Spec (Characteristic Br isotope pattern 1:1 at M/M+2).
Protocol B: Suzuki-Miyaura Coupling (The "Novelty" Step)
This step demonstrates the C-C bond formation capability.
-
Reagents: 4-Bromo-2,1,3-benzoxadiazole (1.0 eq), Phenylboronic acid (1.2 eq),
(5 mol%), (10 mol%), (2.0 eq).[1][3] -
Solvent: Toluene/Water (4:1), degassed.
-
Procedure: Mix reagents in a sealed tube under Argon. Heat at
for 12 hours. -
Observation: Reaction mixture should transition from weak fluorescence to strong orange/red fluorescence (visualized under 365 nm lamp).
-
Data Point: Measure Quantum Yield (
) relative to Rhodamine B. Expect for the biaryl product, significantly higher than the brominated precursor [2].[5]
Patentability Assessment Framework
Use this decision tree to determine if your specific derivative is likely patentable.
Caption: Decision logic for assessing patentability of new benzoxadiazole derivatives.
Strategic Claims to Consider:
-
Composition of Matter: Claim the specific biaryl structure (4-Aryl-BZD) derived from the 4-bromo intermediate.
-
Method of Use: Claim the use of 4-Br-BZD as a "Turn-On" fluorogenic probe for specific Pd-catalyzed bio-orthogonal reactions.
-
Stability: Explicitly claim the metabolic stability of the C-C bond compared to NBD-amine (C-N) linkages.
References
-
Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed Fluorescence Luminogens. Source: ACS Applied Materials & Interfaces (2018).[5][6][7] URL:[Link]1][6]
-
Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores. Source: Frontiers in Chemistry (2020).[5] URL:[Link]1]
-
Palladium-catalyzed Suzuki–Miyaura cross-coupling with
-aminophosphonates based on 1,3,4-oxadiazole. Source: Comptes Rendus Chimie (2022).[5] URL:[Link]1] -
Fluorescence characteristics of ionic benzofurazans (SBD derivatives). Source: ResearchGate / Analytical Sciences.[5] URL:[Link]1]
Sources
- 1. d-nb.info [d-nb.info]
- 2. mdpi.com [mdpi.com]
- 3. CN111116513A - Fixed-point bromination method of 2,1, 3-benzothiadiazole derivative - Google Patents [patents.google.com]
- 4. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. www2.scut.edu.cn [www2.scut.edu.cn]
- 7. Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed Fluorescence Luminogens - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
